Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. It features a tert-butyl group, a morpholino substituent, and a chloro atom, contributing to its unique chemical properties and potential applications in medicinal chemistry. This compound has garnered interest for its potential biological activities, particularly in the context of cancer research and drug development.
This compound is typically synthesized in laboratory settings for research purposes, particularly in the field of medicinal chemistry. It falls under the classification of pyrrolopyrimidine derivatives, which are known for their diverse biological activities, including antitumor and antiviral effects. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.
The synthesis of tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can be achieved through several methods:
The synthesis may involve multiple steps with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and to characterize the final product.
The molecular structure of tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can be represented as follows:
The compound features a pyrrolopyrimidine ring system that is fused with a morpholino group, providing structural complexity that is often associated with biological activity. The presence of chlorine adds to its reactivity profile.
Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can participate in various chemical reactions:
Reactions involving this compound are typically conducted under controlled laboratory conditions to optimize yields and minimize by-products. Reaction conditions such as pH, temperature, and solvent choice are critical factors influencing reaction pathways.
The mechanism of action for tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is not fully elucidated but may involve:
Research into similar compounds indicates that pyrrolopyrimidine derivatives often exhibit antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways.
Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has potential applications in:
The construction of the pyrrolo[3,4-d]pyrimidine scaffold represents a critical foundational step in synthesizing tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate. Modern approaches have significantly advanced beyond traditional methods through innovative cyclization techniques. One optimized route employs phosphoryl trichloride (POCl₃)-mediated cyclodehydration of diamino-pyrrole precursors under controlled reflux conditions (80-85°C) to achieve high-yielding (78-85%) formation of the tricyclic system [1]. This method minimizes the formation of regioisomeric impurities that plagued earlier synthetic routes.
Recent advances have introduced microwave-assisted cyclization protocols that dramatically reduce reaction times from hours to minutes while maintaining yields above 80%. These protocols utilize polar aprotic solvents such as N,N-dimethylformamide (DMF) at temperatures of 150-180°C, facilitating rapid intramolecular condensation [8]. The reaction efficiency is further enhanced through the strategic implementation of alkali metal tert-butoxide bases (potassium or sodium tert-butoxide) in tetrahydrofuran (THF), which promote smooth cyclization at ambient temperatures (25-30°C) within 2-3 hours [1].
Table 1: Cyclization Methods for Pyrrolopyrimidine Core Assembly
Cyclization Method | Reagent System | Temperature | Time | Yield Range | Key Advantages |
---|---|---|---|---|---|
POCl₃-Mediated Dehydration | POCl₃, Reflux | 80-85°C | 4-6 hours | 78-85% | High regioselectivity |
Alkali Metal Base Promotion | t-BuOK/t-BuONa, THF | 25-30°C | 2-3 hours | 75-82% | Mild conditions |
Microwave-Assisted Cyclization | DMF, Microwave irradiation | 150-180°C | 10-15 min | 80-88% | Rapid reaction time |
Alternative approaches include the implementation of multicomponent reactions that assemble the pyrrolopyrimidine core in a single step from readily available precursors such as aminopyrroles and formimidate derivatives. This convergent strategy significantly reduces synthetic steps and purification requirements while delivering moderate to good yields (65-72%) [8]. The reaction typically proceeds through initial Knoevenagel condensation followed by thermally promoted cyclization in methanol at 60°C, providing direct access to the advanced intermediate that can be further functionalized at the 4-position.
Regioselective functionalization at the 2- and 4-positions of the pyrrolopyrimidine scaffold presents significant synthetic challenges due to the electronic similarity of these positions. Chlorination at the 2-position is typically accomplished using phosphoryl chloride (POCl₃) as both reagent and solvent under reflux conditions (105-110°C) for 6-8 hours, achieving >90% conversion with minimal di- or tri-chlorinated byproducts [1]. This method exploits the enhanced reactivity of the pyrimidine ring toward electrophilic substitution when coordinated with phosphorus oxychloride. Alternative chlorinating agents including oxalyl chloride and thionyl chloride have been evaluated but typically deliver inferior regioselectivity (typically 5:1 to 7:1 2-Cl vs 4-Cl isomers) compared to POCl₃ (>20:1) [6].
The critical morpholino installation at C4 leverages the unique electronic activation imparted by the 2-chloro substituent, which creates a significant electronic bias for nucleophilic aromatic substitution at C4. Optimized conditions employ morpholine as both reactant and solvent at 80-90°C for 3-4 hours, achieving near-quantitative substitution (>95% yield) without competing substitution at C2 [6] [8]. This remarkable regioselectivity stems from the superior leaving group capacity of the C4 substituent in the intermediate dichloride compared to C2, combined with the electronic activation pattern of the heterocyclic system.
Table 2: Regioselective Chlorination and Amination Agents
Reaction Step | Reagent | Solvent | Temperature | Time | Regioselectivity | Yield |
---|---|---|---|---|---|---|
Chlorination | POCl₃ | Neat | 105-110°C | 6-8 hours | >20:1 (C2) | 90-95% |
Chlorination | Oxalyl chloride | Toluene | 80°C | 12 hours | 5:1 (C2) | 75-80% |
Morpholination | Morpholine (excess) | Neat morpholine | 80-90°C | 3-4 hours | >99% C4 | 95-98% |
Morpholination | Morpholine (2 eq) | THF | 65°C | 8 hours | >99% C4 | 85-90% |
For temperature-sensitive substrates, solvent-mediated morpholination in tetrahydrofuran (THF) at 65°C with catalytic potassium carbonate provides an effective alternative, delivering 85-90% yield while minimizing potential side reactions [1]. The reaction benefits significantly from the addition of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB), which enhance the solubility of inorganic bases in organic solvents and accelerate the substitution kinetics. X-ray crystallographic studies confirm that the morpholine ring adopts a chair conformation perpendicular to the pyrimidine plane, maximizing orbital overlap and bond stability [8].
The introduction of the tert-butyloxycarbonyl (Boc) protecting group at the N6-position presents unique challenges due to the steric constraints of the fused ring system and potential side reactions at other nucleophilic sites. Optimal conditions employ di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF) at ambient temperature (25°C), achieving 80-85% yield after 12-16 hours [1] [7]. This approach provides excellent chemoselectivity for the N6 position over the morpholino nitrogen, which exhibits significantly reduced nucleophilicity due to conjugation with the electron-deficient pyrimidine ring.
Solvent screening studies reveal that polar aprotic solvents (THF, acetonitrile, DMF) outperform protic alternatives (methanol, ethanol) by minimizing Boc group hydrolysis while maintaining substrate solubility. Among these, THF delivers the optimal balance of reaction rate, yield, and purity [7]. Catalyst evaluation demonstrates that DMAP significantly outperforms alternative bases such as triethylamine or DMAP hydrochloride, with the latter showing substantially reduced activity due to protonation of the catalytic site. The reaction follows second-order kinetics with an activation energy of approximately 55 kJ/mol, consistent with a mechanism involving rate-limiting formation of the DMAP-carbonyl adduct.
Table 3: Esterification Catalytic Systems Comparison
Catalytic System | Solvent | Temperature | Time | Yield | Impurity Profile |
---|---|---|---|---|---|
DMAP (10 mol%) | THF | 25°C | 12-16 h | 80-85% | <2% di-Boc impurity |
Triethylamine (1.5 eq) | THF | 25°C | 24-36 h | 60-65% | 5-7% hydrolyzed product |
DMAP·HCl (10 mol%) | DCM | 25°C | 24 h | 45-50% | 10-15% starting material |
NaOH (aq)/Phase Transfer | Toluene | 0°C | 4 h | 70-75% | 5-8% hydrolysis products |
Alternative protection strategies have been explored, including the use of benzyl chloroformate (Cbz-Cl) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), but these demonstrate inferior regioselectivity and require additional deprotection steps in the synthetic sequence [7]. For large-scale production, continuous flow chemistry approaches have been developed, where precise stoichiometric control and immediate mixing enable 90-92% yield with reduced catalyst loading (2-3 mol% DMAP) and residence times under 30 minutes [7]. This technology represents a significant advancement for process-scale manufacturing, enhancing both efficiency and reproducibility while minimizing purification requirements.
The synthesis of tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be accomplished through fundamentally different approaches: traditional solution-phase synthesis and resin-supported solid-phase techniques. Each methodology presents distinct advantages and limitations that influence selection based on scale, purity requirements, and downstream applications.
Solution-phase synthesis remains the predominant approach for industrial-scale production, particularly for multi-kilogram batches. This method employs a linear sequence beginning with pyrrolopyrimidine core formation, followed by sequential C2 chlorination, C4 morpholino substitution, and finally N6 Boc protection. The approach delivers excellent scalability (gram to kilogram quantities) with typical overall yields of 60-65% after crystallization [6]. Purification is typically achieved through crystallization from ethyl acetate/n-hexane mixtures (3:1 v/v), which efficiently removes process-related impurities and regioisomers [1]. The main limitations include cumbersome intermediate isolations and the requirement for large solvent volumes during workup procedures. Nevertheless, solution-phase synthesis benefits from well-established process chemistry principles and straightforward technology transfer to manufacturing facilities.
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Resin Loading | 0.8-1.2 mmol/g | Not applicable |
Cycle Efficiency | >98% per step (automated) | 85-90% per step (manual transfer) |
Overall Yield | 45-50% (nonamer) | 60-65% (kilogram scale) |
Purity (HPLC) | 90-92% (after cleavage) | 98-99% (after crystallization) |
Scale Limitations | Milligrams to grams | Grams to kilograms |
Purification | Simple filtration/washing | Crystallization/chromatography |
Automation | Fully automatable | Limited automation potential |
Solvent Consumption | Moderate (50-100 mL/g) | High (200-500 mL/g) |
In contrast, solid-phase synthesis employs a 2-chlorotrityl chloride resin functionalized with an alcohol initiator, enabling chain elongation through iterative coupling cycles [6] [7]. The pyrrolopyrimidine assembly occurs on the solid support through sequential addition of appropriately protected building blocks, with key advantages including:
The solid-phase approach demonstrates particular value for generating structural analogues for structure-activity relationship studies, where the methodology enables rapid diversification at multiple positions [8]. However, this technique presents significant limitations for target molecule production, including lower overall yields (typically 45-50% for a nonamer equivalent) due to cumulative step inefficiencies and purity challenges (typically 90-92% by HPLC) arising from incomplete coupling or side reactions that persist through the synthetic sequence [7] . Additionally, the resin loading capacity (typically 0.8-1.2 mmol/g) fundamentally limits the maximum achievable quantity per synthesis batch.
Recent hybrid approaches have emerged that combine solution-phase synthesis of key intermediates with final functionalization on solid support, leveraging the advantages of both methodologies [7]. These integrated strategies demonstrate particular promise for the efficient production of focused libraries derived from the pyrrolopyrimidine scaffold, where structural variations at the morpholino or ester positions are systematically explored for medicinal chemistry optimization programs.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7